molecular formula C14H13NO2 B041780 Benzyl p-aminobenzoate CAS No. 19008-43-6

Benzyl p-aminobenzoate

Cat. No.: B041780
CAS No.: 19008-43-6
M. Wt: 227.26 g/mol
InChI Key: DAOPOOMCXJPWPK-UHFFFAOYSA-N
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Description

Benzyl p-aminobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Benzyl 4-aminobenzoate primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are fundamental to the sensation of pain .

Mode of Action

The compound interacts with its targets by diffusing into nerve cells and binding to sodium channels . This binding prevents the channels from opening, thereby blocking the influx of sodium ions . As a result, nerve cells are unable to depolarize and conduct nerve impulses , leading to a loss of local sensation without affecting consciousness .

Biochemical Pathways

Benzyl 4-aminobenzoate affects the biochemical pathway involving the transmission of impulses along nerve fibers and at nerve endings . By inhibiting this pathway, it disrupts the biosynthesis of purines and thymidylate , which are essential for DNA replication and repair.

Pharmacokinetics

It is known that benzyl 4-aminobenzoate is used topically, indicating that it is absorbed through the skin . Its solubility in aqueous conditions (0.4 mg/ml) allows it to remain localized in wounds, providing long-term pain relief .

Result of Action

The primary result of benzyl 4-aminobenzoate’s action is the temporary relief of pain and itching associated with minor burns, sunburn, scrapes, insect bites, or minor skin irritations . It also exhibits antimicrobial, anti-inflammatory, and anticancer activities .

Action Environment

The action, efficacy, and stability of benzyl 4-aminobenzoate can be influenced by various environmental factors. For instance, its solubility allows it to remain localized in wounds, which is relevant for providing long-term pain relief . .

Biochemical Analysis

Biochemical Properties

Benzyl 4-aminobenzoate plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with sodium ion channels on nerve membranes, which is fundamental to its function as a local anesthetic . By binding to specific sites on these channels, Benzyl 4-aminobenzoate reduces the passage of sodium ions, thereby inhibiting nerve impulse conduction. This interaction is reversible, allowing for temporary loss of sensation without permanent damage to nerve cells.

Cellular Effects

The effects of Benzyl 4-aminobenzoate on various cell types and cellular processes are profound. In nerve cells, it inhibits the conduction of nerve impulses by blocking sodium ion channels, leading to a temporary loss of sensation This compound also influences cell signaling pathways by altering the membrane potential, which can affect downstream signaling events

Molecular Mechanism

At the molecular level, Benzyl 4-aminobenzoate exerts its effects primarily through the inhibition of sodium ion channels. This inhibition occurs via binding interactions with specific sites on the channel proteins, preventing the influx of sodium ions that are necessary for the propagation of nerve impulses . This mechanism of action is similar to other local anesthetics, which also target sodium ion channels to achieve their effects. Additionally, Benzyl 4-aminobenzoate may influence enzyme activity related to ion transport and cellular signaling, although detailed studies on these interactions are limited.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzyl 4-aminobenzoate can vary over time. The compound is generally stable under standard laboratory conditions, but its activity can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that Benzyl 4-aminobenzoate can maintain its anesthetic effects for several hours, but repeated exposure or prolonged use may lead to reduced efficacy due to potential degradation or cellular adaptation .

Dosage Effects in Animal Models

The effects of Benzyl 4-aminobenzoate in animal models are dose-dependent. At low to moderate doses, it effectively induces local anesthesia without significant adverse effects. At higher doses, toxic effects such as tissue irritation, allergic reactions, and systemic toxicity can occur . These adverse effects highlight the importance of careful dosage control in both experimental and clinical settings to ensure safety and efficacy.

Metabolic Pathways

Benzyl 4-aminobenzoate is metabolized in the body through pathways involving ester hydrolysis and subsequent conjugation reactions. Enzymes such as esterases play a key role in the initial breakdown of the compound into its constituent parts, which are then further processed by the liver and excreted . These metabolic pathways ensure that Benzyl 4-aminobenzoate is efficiently cleared from the body, minimizing the risk of accumulation and toxicity.

Transport and Distribution

Within cells and tissues, Benzyl 4-aminobenzoate is transported and distributed via passive diffusion and active transport mechanisms. It can interact with various transport proteins that facilitate its movement across cell membranes. Once inside the cells, the compound may localize to specific regions such as the cytoplasm or membrane-bound organelles, depending on its chemical properties and the presence of targeting signals .

Subcellular Localization

The subcellular localization of Benzyl 4-aminobenzoate is influenced by its chemical structure and interactions with cellular components. It is often found in close proximity to cell membranes, where it exerts its primary effects on ion channels. Additionally, post-translational modifications and binding interactions with other proteins can direct Benzyl 4-aminobenzoate to specific subcellular compartments, enhancing its functional specificity .

Properties

IUPAC Name

benzyl 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9H,10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOPOOMCXJPWPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172473
Record name Benzyl p-aminobenzoate
Source EPA DSSTox
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Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19008-43-6
Record name Benzoic acid, 4-amino-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19008-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benzyl p-aminobenzoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19008-43-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30685
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Record name Benzyl p-aminobenzoate
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Record name Benzyl p-aminobenzoate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.841
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Record name BENZYL P-AMINOBENZOATE
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Synthesis routes and methods

Procedure details

20.6 g of the benzyl 4-nitrobenzoate are dissolved in 350 mL dioxane and this solution is combined with 6.9 g (49.9 mmol, 0.61 eq) Raney nickel. The mixture is hydrogenated at 5 bar H2 pressure for 16 h with stirring. The catalyst is filtered off and all the volatile constituents are eliminated in vacuo. 17 g benzyl 4-aminobenzoate are obtained.
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
6.9 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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